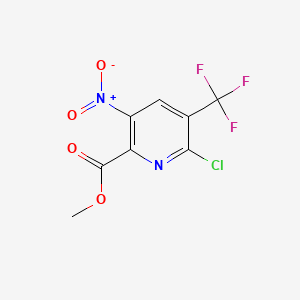
tert-Butyl 3-methylene-2-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 3-methylene-2-oxo-1-pyrrolidinecarboxylate is a pyrrolidine derivative with a methylene group at the 3rd position, a keto group at the 2nd position, and a tert-butyl ester group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives as starting materials.
Ketone Formation: The formation of the keto group at the 2nd position can be done using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: The addition of the tert-butyl ester group can be performed using tert-butanol (C4H9OH) and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the keto group.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at the methylene and keto positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrrolidine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Diverse derivatives with different substituents at the methylene and keto positions.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Pyrrolidine derivatives are studied for their antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as antimalarial and anti-inflammatory agents. Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,1-Dimethylethyl 3-methylene-2-oxo-1-pyrrolidinecarboxylate exerts its effects involves interactions with biological targets such as enzymes and receptors. The specific molecular pathways depend on the biological context and the derivatives formed.
類似化合物との比較
Pyrrolidine: The parent compound without substitutions.
3-Methylene-2-oxo-pyrrolidine: Similar structure but without the tert-butyl ester group.
2-Oxo-pyrrolidine: Similar structure but without the methylene group.
Uniqueness: The presence of both the methylene and keto groups in the same molecule provides unique chemical reactivity and biological activity compared to other pyrrolidine derivatives.
特性
IUPAC Name |
tert-butyl 3-methylidene-2-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZKDRWTRIEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
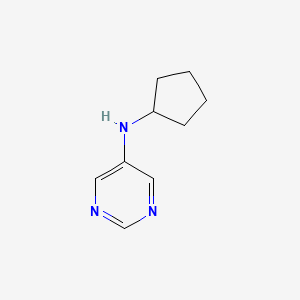
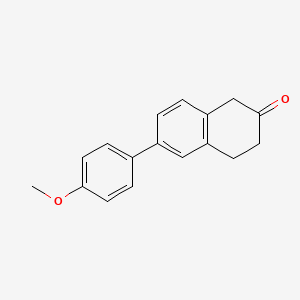
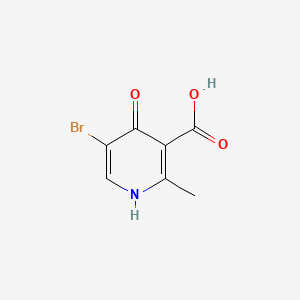
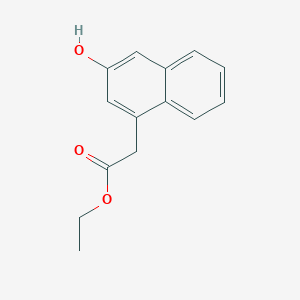
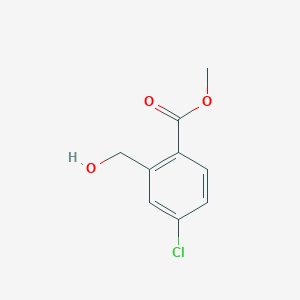
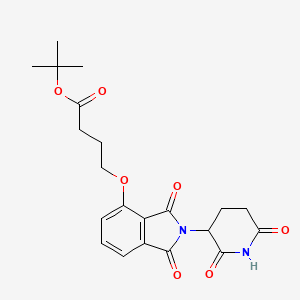
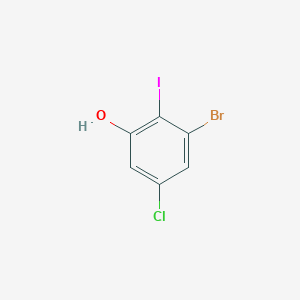

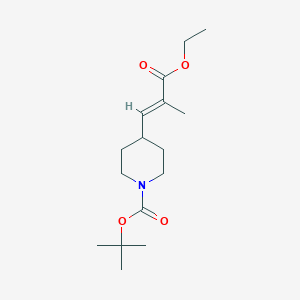
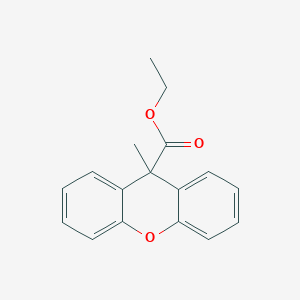
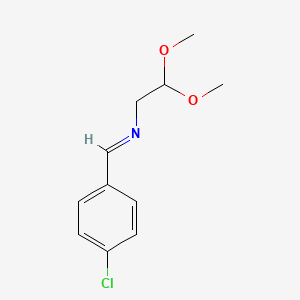
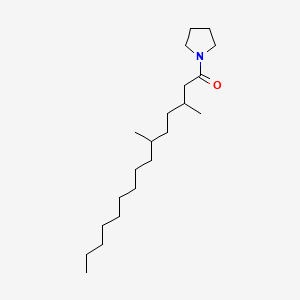
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
